molecular formula C20H20N4O2S B2497585 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide CAS No. 1788533-21-0

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2497585
CAS No.: 1788533-21-0
M. Wt: 380.47
InChI Key: RVFMKDPTENVDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan-2-yl group at the 6-position. The ethyl linker connects this core to a propanamide moiety bearing a phenylthio (S-phenyl) substituent. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors via heterocyclic interactions .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-19(8-14-27-16-5-2-1-3-6-16)21-9-10-23-11-12-24-20(23)15-17(22-24)18-7-4-13-26-18/h1-7,11-13,15H,8-10,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFMKDPTENVDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide is a complex heterocyclic compound with potential biological activity. The presence of various functional groups, including furan and imidazole, suggests diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes:

  • Furan ring
  • Imidazo[1,2-b]pyrazole core
  • Phenylthio group
  • Propanamide moiety

The molecular formula is C19H20N4OSC_{19}H_{20}N_4OS, with a molecular weight of approximately 376.46 g/mol. This structural complexity is indicative of its potential reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazo[1,2-b]pyrazole core through cyclization.
  • Functionalization with the furan ring via coupling reactions.
  • Introduction of the phenylthio group through nucleophilic substitution.
  • Final acylation to form the propanamide structure.

Antimicrobial Properties

Compounds containing furan and imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial and antifungal activities:

  • Antibacterial Activity : Studies have shown that derivatives with imidazole and furan rings can inhibit various bacterial strains, potentially acting through disruption of cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : The combination of these moieties may enhance antifungal efficacy against pathogens such as Candida spp. and Aspergillus spp., warranting further investigation into their mechanisms of action.

Antiviral Potential

Emerging research suggests that heterocyclic compounds like this compound may possess antiviral properties:

  • Inhibition of Viral Replication : Similar compounds have demonstrated efficacy against viruses such as hepatitis C virus (HCV) and respiratory syncytial virus (RSV), with reported EC50 values in the micromolar range .
  • Mechanism of Action : The antiviral activity may be attributed to interference with viral entry or replication processes, possibly by targeting viral enzymes or cellular receptors involved in viral life cycles .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Efficacy Study : A study evaluated a series of imidazole derivatives against Staphylococcus aureus and E. coli, reporting minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL for effective compounds .
  • Antiviral Activity Assessment : Another investigation focused on pyrazolecarboxamide hybrids, revealing an IC50 value of 9.19 μM against HCV replication in vitro, suggesting a promising lead for further drug development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing furan and imidazole derivatives exhibit significant antimicrobial properties. The presence of these moieties in N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide suggests it may also possess antibacterial and antifungal activities. Studies on similar compounds have shown effectiveness against various pathogens, warranting further investigation into this compound's efficacy .

Anticancer Potential

The imidazo[1,2-b]pyrazole framework has been linked to anticancer activities. Compounds in this class have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of this compound may enhance its interaction with cancerous cells, making it a candidate for further study in cancer therapeutics.

Anti-inflammatory Effects

Compounds featuring similar structural motifs have demonstrated anti-inflammatory properties. Given the potential of imidazole derivatives to modulate inflammatory pathways, this compound could be explored for its ability to alleviate inflammation-related conditions .

Case Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of pyrazole derivatives, compounds similar to this compound were synthesized and tested against a panel of bacterial strains. Results indicated significant inhibition zones for several derivatives, suggesting that modifications to the pyrazole structure can enhance antimicrobial activity .

Case Study 2: Anticancer Activity

A series of imidazo[1,2-b]pyrazole derivatives were evaluated for their anticancer properties using various cancer cell lines. The study found that certain substitutions significantly increased cytotoxicity against breast cancer cells. The findings support the hypothesis that the furan and imidazole components synergistically contribute to anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureReference
AntimicrobialFuran and imidazole derivatives
AnticancerImidazo[1,2-b]pyrazole derivatives
Anti-inflammatorySimilar structural motifs in pyrazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-b]pyrazole Derivatives

Compounds with imidazo[1,2-b]pyrazole cores are prevalent in drug discovery due to their rigid, planar structure, which enhances binding to biological targets. For example:

  • N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Shares a pyrazole moiety but lacks the fused imidazo system. The pyridazine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the target compound’s furan-substituted imidazo[1,2-b]pyrazole .
  • 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (): Features a pyrazole ring with sulfonamide and trifluoromethyl groups. The sulfonamide group enhances acidity and solubility, contrasting with the phenylthio-propanamide group in the target compound, which may prioritize lipophilicity .

Triazole-Based Analogues

describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (6a-m, 7a-m). Key comparisons:

  • Core Heterocycle: The 1,2,3-triazole ring in these compounds vs. the imidazo[1,2-b]pyrazole in the target compound.
  • Substituents : The naphthalenyloxy group in 6a-m introduces bulkier aromaticity compared to the furan-2-yl group, impacting steric interactions. The acetamide linker in 6a-m is shorter than the ethyl-propanamide chain in the target compound, affecting conformational flexibility .
  • Spectral Data: IR spectra of 6a-m show C=O stretches at ~1670–1682 cm⁻¹, comparable to the propanamide C=O in the target compound.

Sulfur-Containing Analogues

The phenylthio group in the target compound distinguishes it from oxygen- or nitrogen-linked derivatives:

  • Naphthalen-1-yloxy derivatives (): The ether oxygen in these compounds vs. the thioether in the target compound. Thioethers exhibit lower electronegativity and higher lipophilicity, which may enhance membrane permeability .

Preparation Methods

One-Pot Two-Step GBB Protocol

A validated approach involves:

  • Microwave-assisted formation of 5-aminopyrazole-4-carbonitrile from ethoxymethylene malononitrile and hydrazine at 80°C for 10 minutes in ethanol.
  • GBB-3CR cyclization with furan-2-carbaldehyde and tert-butyl isocyanide in the presence of trifluoroacetic acid (TFA, 20 mol%) at room temperature for 15 minutes, achieving 65–83% yield.

Key Reaction Conditions

Component Role Optimal Quantity
5-Aminopyrazole-4-carbonitrile Core precursor 1.0 equiv
Furan-2-carbaldehyde Furan source 1.2 equiv
tert-Butyl isocyanide Cyclization agent 1.5 equiv
TFA Catalyst 20 mol%

This method minimizes purification needs and ensures regioselectivity at the C6 position for furan substitution.

Functionalization with the 3-(Phenylthio)Propanamide Side Chain

The propanamide-thioether side chain is introduced via a tandem thioamidation-chlorination sequence.

α-Thioamide Synthesis

Phenylthio groups are incorporated using diphenyl disulfide (PhSSPh) under basic conditions. A continuous flow process optimizes this step:

  • Thioamidation : Reaction of propanamide with PhSSPh in acetonitrile at 50°C for 30 minutes.
  • Chlorination : Treatment with N-chlorosuccinimide (NCS) in a heated (130°C) flow reactor under 8 bar pressure, yielding E-3-chloro-2-(phenylthio)propenamide derivatives.

Typical Yields and Purity

Step Yield (%) Purity (HPLC)
Thioamidation 78 92
Chlorination 85 89

Final Coupling and Purification

The imidazo[1,2-b]pyrazole core and thioamide side chain are conjugated via nucleophilic substitution.

Ethylenediamine Linker Attachment

  • Alkylation : Reaction of the imidazo[1,2-b]pyrazole with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 12 hours.
  • Amide Coupling : Condensation with 3-(phenylthio)propanoyl chloride using triethylamine (TEA) as a base, achieving 70% isolated yield after column chromatography.

Optimized Reaction Parameters

Parameter Value
Solvent DMF
Temperature 60°C
Reaction Time 12 hours
Base TEA (2.0 equiv)

Industrial-Scale Considerations

Scalable production emphasizes green chemistry principles:

  • Continuous Flow Reactors : Reduce reaction times for thioamidation and chlorination steps.
  • Solvent Recycling : Ethanol and acetonitrile are recovered via distillation.
  • Catalyst Recovery : TFA is neutralized and regenerated using ion-exchange resins.

Analytical Validation

Final product characterization includes:

  • High-Resolution Mass Spectrometry (HRMS) : m/z 381.1284 [M+H]+ (calculated: 381.1280).
  • NMR Spectroscopy : Key signals include δ 7.85 ppm (imidazo H), 6.75 ppm (furan H), and 3.45 ppm (methylene linker).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.